9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid
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Overview
Description
9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[331]nonane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid typically involves multiple steps. One common approach is to start with the bicyclo[3.3.1]nonane framework and introduce the fluorine atoms through selective fluorination reactions. The tert-butoxycarbonyl (Boc) protecting group is then added to the amino group using standard Boc protection techniques. Finally, the carboxylic acid group is introduced through carboxylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atoms and Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure and functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane-3-carboxylic acid: Lacks the fluorine atoms and Boc group, resulting in different chemical properties.
9-Borabicyclo[3.3.1]nonane: Used as a hydroboration reagent, differs in its boron-containing structure.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur and oxygen atoms, leading to different reactivity and applications.
Uniqueness
The presence of the tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms in 9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid makes it unique. These features enhance its stability, reactivity, and potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C15H23F2NO4 |
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Molecular Weight |
319.34 g/mol |
IUPAC Name |
7,7-difluoro-9-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.3.1]nonane-3-carboxylic acid |
InChI |
InChI=1S/C15H23F2NO4/c1-14(2,3)22-13(21)18-11-9-4-8(12(19)20)5-10(11)7-15(16,17)6-9/h8-11H,4-7H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
UVVARXVUFYRZCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CC(CC1CC(C2)(F)F)C(=O)O |
Origin of Product |
United States |
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